N-(3-Aminophenyl)-4-(hexyloxy)benzamide
Description
Chemical Classification and Nomenclature
This compound falls under the comprehensive category of organic compounds, specifically classified within the class of aromatic amides. This classification system provides essential insights into understanding the compound's reactivity patterns and potential applications across both synthetic and medicinal chemistry domains. The systematic nomenclature of this compound reflects its structural complexity, incorporating both the International Union of Pure and Applied Chemistry naming conventions and chemical database identifiers.
The compound's chemical classification extends beyond simple categorization, encompassing its functional group characteristics and molecular architecture. As an aromatic amide, this compound possesses the fundamental amide functional group (-CONH-) bridging two aromatic systems, which significantly influences its chemical behavior and biological interactions. The presence of both amino and alkoxy substituents further refines its classification, distinguishing it from simpler benzamide derivatives and positioning it within a specialized subset of pharmaceutical intermediates and research compounds.
Within the broader context of benzamide derivatives, this compound shares structural similarities with other amino-substituted benzamides that have demonstrated various biological activities. The classification system for such compounds often considers the position and nature of substituents, with the 3-amino and 4-hexyloxy substitution pattern representing a specific arrangement that contributes to the compound's unique properties and potential applications.
Historical Context and Development
The development and synthesis of this compound represents part of a broader historical progression in benzamide chemistry that spans several decades of pharmaceutical and chemical research. While specific historical documentation for this particular compound may be limited in readily available literature, its synthesis methodology builds upon well-established principles of amide bond formation and aromatic substitution reactions that have been refined over many years of organic chemistry advancement.
The historical context of benzamide derivatives reveals their importance in medicinal chemistry, particularly in the development of anticonvulsant drugs and other therapeutic agents. Research documented in patent literature demonstrates that amino-substituted benzamide compounds have been investigated for their anticonvulsant properties, with compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide representing significant developments in this therapeutic area. This historical precedent provides context for understanding the potential significance of this compound within similar research frameworks.
The evolution of synthetic methodologies for preparing such compounds has been influenced by advances in coupling chemistry, particularly the development of efficient amide bond formation techniques. The synthesis of this compound typically involves established coupling methodologies that have been refined through decades of organic synthesis research, representing the culmination of numerous methodological improvements in amide chemistry.
Significance in Chemical Research
This compound holds particular significance within chemical research due to its structural uniqueness and potential for diverse molecular interactions. The compound's architecture allows for various types of chemical modifications and biological interactions, making it a valuable subject for ongoing scientific investigation across multiple research domains. Its availability from various chemical suppliers indicates sustained research interest and suggests its relevance in both academic and industrial research applications.
The research significance of this compound extends to its potential applications in medicinal chemistry, where the combination of amino and alkoxy functional groups provides opportunities for structure-activity relationship studies. Research into benzamide derivatives has demonstrated their utility in various therapeutic areas, including their role as enzyme inhibitors and receptor modulators. The specific substitution pattern present in this compound offers researchers a unique scaffold for exploring biological activities and developing new pharmaceutical entities.
Within the broader context of chemical research, compounds of this structural class have been investigated for their potential in material science applications, where their unique electronic and steric properties can be exploited for specialized applications. The presence of both hydrophobic (hexyloxy) and hydrophilic (amino) functional groups within the same molecule creates interesting possibilities for supramolecular chemistry and materials design, contributing to the compound's research significance beyond traditional pharmaceutical applications.
Structural Overview and Basic Properties
The molecular structure of this compound exhibits several distinctive features that contribute to its chemical behavior and potential biological activities. The compound possesses a molecular weight of approximately 312.41 grams per mole, with significant implications for its solubility characteristics and interactions with biological systems. This molecular weight places the compound within an optimal range for many pharmaceutical applications, as it falls within established guidelines for drug-like properties while maintaining sufficient complexity for specific biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 312.41 g/mol |
| Chemical Class | Aromatic Amides |
| Functional Groups | Amino group, Hexyloxy chain, Amide linkage |
| Aromatic Systems | Two benzene rings |
The structural architecture of this compound incorporates two primary aromatic systems connected through an amide linkage, creating a rigid framework that influences the compound's conformational preferences and molecular interactions. The 3-aminophenyl portion provides a site for hydrogen bonding and potential electrostatic interactions, while the 4-hexyloxy substituent contributes significant hydrophobic character and conformational flexibility through its aliphatic chain. This combination of structural features creates a compound with balanced hydrophilic and lipophilic properties, potentially facilitating membrane permeability while maintaining aqueous solubility.
Spectroscopic analysis techniques such as Nuclear Magnetic Resonance provide detailed insights into the compound's structural features, revealing information about the spatial arrangement of atoms and the electronic environment of various functional groups. The amide carbonyl group serves as a crucial structural element, capable of participating in hydrogen bonding interactions and contributing to the compound's overall polarity. The hexyloxy chain extends the molecular framework, providing additional van der Waals interactions and influencing the compound's overall three-dimensional shape and molecular recognition properties.
The basic properties of this compound are further characterized by its potential for various chemical transformations, including oxidation, reduction, and substitution reactions. The amino group can undergo acetylation, alkylation, or other modification reactions, while the aromatic systems can participate in electrophilic aromatic substitution reactions under appropriate conditions. These reactivity patterns contribute to the compound's utility as a synthetic intermediate and its potential for further chemical modification in research applications.
Properties
IUPAC Name |
N-(3-aminophenyl)-4-hexoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-5-13-23-18-11-9-15(10-12-18)19(22)21-17-8-6-7-16(20)14-17/h6-12,14H,2-5,13,20H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFIXVNJYPGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-4-(hexyloxy)benzamide typically involves the reaction of 3-aminophenylamine with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with functional groups like nitro, bromo, or sulfonic acid.
Scientific Research Applications
Chemistry
N-(3-Aminophenyl)-4-(hexyloxy)benzamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : It can be reduced to yield corresponding amines or alcohols.
- Substitution Reactions : The aromatic rings are prone to electrophilic substitution reactions, allowing for the introduction of various functional groups.
These reactions enable the synthesis of more complex organic molecules and polymers, making it valuable in chemical research and development.
The compound has been investigated for its potential biological activities, particularly in the following areas:
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. For instance, studies have shown significant efficacy against leukemia KG-1 cells with an effective concentration (EC50) of 0.9 µM, targeting DNA methyltransferase DNMT3A .
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play critical roles in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.
Study 1: Enzyme Interaction
A study focused on the interaction of this compound with DNA methyltransferases demonstrated:
- Inhibition Potency : The compound effectively inhibits DNMT3A with an EC50 value of 0.9 µM.
- Selectivity Profile : It shows selectivity against other methyltransferases, which is crucial for minimizing off-target effects in therapeutic applications .
Study 2: Structural Activity Relationship (SAR)
Research into the structural activity relationship revealed how variations in substituents influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Aminophenyl)-2-(pentyloxy)benzamide | Pentyloxy chain instead of hexyloxy | Studied for chemoselective synthesis |
| N-(3-Aminophenyl)-2-(heptyloxy)benzamide | Heptyloxy substituent | Potential drug development |
This table illustrates how minor structural changes can lead to significant differences in biological efficacy and properties.
Industrial Applications
In addition to its research applications, this compound is utilized in industry for developing advanced materials such as high-performance resins and coatings. Its unique properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-4-(hexyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Benzamide Derivatives
Key Observations:
- Amine Functionalization: The 3-aminophenyl group distinguishes the target compound from derivatives with acrylamide (e.g., ) or methyl substituents (e.g., ), enabling nucleophilic reactions or hydrogen bonding.
- Heterocyclic vs. Alkoxy Groups : Imidazole-pyridinyl substituents (e.g., ) introduce planar aromatic systems, favoring π-π stacking interactions, whereas alkoxy groups prioritize hydrophobic interactions.
Yield and Purity Trends
- Longer alkoxy chains (e.g., hexyloxy) may reduce reaction yields due to steric hindrance during coupling (cf. 52% yield for compound 13 with acrylamide vs. 64% for compound 21 ).
- Bulky substituents (e.g., tetrahydrothiophen in ) require chromatographic purification, as seen in .
Anticancer and Antimicrobial Activity
- Imidazole Derivatives : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibited potent anticancer activity against cervical cancer cells, attributed to imidazole’s metal-binding capacity .
- Benzamide HDAC Inhibitors: MS-275 (a benzamide analog with a pyridinylmethoxycarbonyl group) demonstrated brain-region-selective histone deacetylase (HDAC) inhibition at nanomolar potency, suggesting that substituent positioning critically affects target engagement .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on analogs.
- Lipophilicity : The hexyloxy group increases logP compared to methoxy or piperidinylethoxy derivatives, aligning with its enhanced membrane permeability.
- Solubility: Longer alkoxy chains reduce aqueous solubility, necessitating formulation strategies (e.g., cosolvents or nanoparticles).
Biological Activity
N-(3-Aminophenyl)-4-(hexyloxy)benzamide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H24N2O2
- Molecular Weight : Approximately 312.40 g/mol
- Functional Groups : The compound features an amide group, an amino group at the meta position, and a hexyloxy side chain, which are crucial for its biological interactions.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. Its mechanism includes:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. It is hypothesized to bind to active sites on these enzymes, thereby modulating their activity and influencing cellular processes.
- Biochemical Probing : It serves as a biochemical probe to study enzyme interactions and cellular processes, providing insights into the molecular mechanisms underlying various diseases.
Anticancer Properties
Research indicates that this compound has potential anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against leukemia KG-1 cells, with effective concentrations (EC50) in the micromolar range .
| Compound | EC50 (µM) | Efficacy (%) | Target |
|---|---|---|---|
| This compound | 0.9 | 90% | DNMT3A |
| SGI-1027 | 10±1 | N/A | DNMT1 |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses.
Study 1: Enzyme Interaction
A study investigating the interaction of this compound with DNA methyltransferases revealed that it effectively inhibits DNMT3A, a key enzyme involved in epigenetic regulation associated with cancer . The study found:
- Inhibition Potency : The compound exhibited an EC50 value of 0.9 µM against DNMT3A, indicating strong inhibitory potential.
- Selectivity Profile : It showed selectivity against other methyltransferases, which is crucial for minimizing off-target effects in therapeutic applications.
Study 2: Structural Activity Relationship (SAR)
Research into the structural activity relationship of related compounds highlighted how variations in substituents influence biological activity. For example:
- Compounds with longer alkoxy chains demonstrated increased lipophilicity but varying degrees of biological efficacy.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Aminophenyl)-2-(pentyloxy)benzamide | Pentyloxy chain instead of hexyloxy | Studied for chemoselective synthesis |
| N-(3-Aminophenyl)-2-(heptyloxy)benzamide | Heptyloxy substituent | Potential drug development |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Aminophenyl)-4-(hexyloxy)benzamide, and how can reaction efficiency be optimized?
- Methodological Answer :
- Coupling Reactions : Utilize nucleophilic acyl substitution between 4-(hexyloxy)benzoyl chloride and 3-aminophenyl derivatives. Optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) to minimize side products .
- Purification : Employ flash column chromatography (e.g., gradient elution with hexane:ethyl acetate) or preparative HPLC for high-purity isolation (>95% by HPLC). Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
- Hazard Mitigation : Conduct risk assessments for reagents (e.g., dichloromethane, sodium pivalate) and implement inert-atmosphere handling for moisture-sensitive intermediates .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry using NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, hexyloxy CH at δ 3.9–4.1 ppm) and NMR (amide carbonyl at ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] calculated for C: 312.1838) .
- Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O stretch ~1650 cm, NH bend ~1600 cm) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Perform differential scanning calorimetry (DSC) to detect decomposition temperatures. Store at –20°C under argon to prevent oxidation .
- Photostability : Conduct accelerated degradation studies under UV light (e.g., 254 nm) and analyze via HPLC for byproduct formation .
Advanced Research Questions
Q. What experimental strategies can evaluate the compound’s potential as a histone deacetylase (HDAC) inhibitor?
- Methodological Answer :
- In Vitro HDAC Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibition kinetics (IC) in HEK293 cell lysates .
- Chromatin Immunoprecipitation (ChIP) : Quantify histone H3 acetylation (Ac-H3) levels at target promoters (e.g., RELN, GAD67) in neuronal cell lines .
- In Vivo Models : Administer the compound in rodent models (e.g., social defeat stress) and compare Ac-H3 levels in brain regions (frontal cortex vs. striatum) via Western blot .
Q. How can researchers resolve contradictions in reported bioactivity data for benzamide derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., HDAC IC, cytotoxicity) to identify outliers. Control for variables like cell type (e.g., cancer vs. neuronal) and assay conditions (e.g., pH, cofactors) .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., nitroso intermediates) that may confound bioactivity results .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Employ Glide or AutoDock to model interactions with HDAC isoforms (e.g., HDAC1 vs. HDAC6). Prioritize poses with hydrogen bonding to zinc ions in the catalytic pocket .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2.0 Å) using AMBER or GROMACS .
- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Safety and Ethical Considerations
Q. What protocols are recommended for handling mutagenicity risks associated with benzamide derivatives?
- Methodological Answer :
- Ames Testing : Screen for mutagenicity in Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation .
- PPE and Ventilation : Use fume hoods, nitrile gloves, and closed-system transfers for powder handling. Monitor airborne exposure limits (e.g., OSHA PEL for benzamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
